Cas no 1285515-21-0 (GSK2578215A)

GSK2578215A structure
Nome del prodotto:GSK2578215A
Numero CAS:1285515-21-0
MF:C24H18FN3O2
MW:399.417028903961
MDL:MFCD22665702
CID:2083527
PubChem ID:68107965
GSK2578215A Proprietà chimiche e fisiche
Nomi e identificatori
-
- GSK2578215A
- 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide
- 5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
- GSK-2578215A
- SMANT hydrochloride
- UNII-Q641JSF42X
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-benzamide
- Q641JSF42X
- GSK257821A
- AK174163
- Benzamide, 5-(2-fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-
- C24H18FN3O2
- LRRK2-kinase inhibitor
- WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- AOB6080
- BCP07701
- s7664
- BDBM50401284
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridi
- GSK 2578215A
- AS-72347
- AKOS024458262
- LRRK2 inhib1285515-21-0
- BDBM482159
- HMS3740I09
- CS-3516
- HY-13237
- CCG-268642
- CHEMBL2204495
- GSK2578215-A
- DA-33593
- NCGC00370783-10
- EX-A1118
- LRRK2 inhibitor GSK2578215A?
- 1285515-21-0
- GSK 257821A
- SCHEMBL10321469
- GSK2578215
- J-005608
- 5-(2-Fluoro-4-pyridinyl)-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide
- NCGC00370783-04
- Q27287044
- GSK-257821A
- itor GSK2578215A
- 2-benzyloxy-5-(2-fluoro-4-pyridyl)-N-(3-pyridyl)benzamide
- MFCD22665702
- F50677
- AC-35433
- NCGC00370783-06
-
- MDL: MFCD22665702
- Inchi: 1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
- Chiave InChI: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- Sorrisi: FC1C([H])=C(C([H])=C([H])N=1)C1C([H])=C([H])C(=C(C(N([H])C2=C([H])N=C([H])C([H])=C2[H])=O)C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 399.13800
- Massa monoisotopica: 399.13830499g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 543
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 64.099
Proprietà sperimentali
- Densità: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 556.1±50.0°C at 760 mmHg
- Solubilità: Insuluble (8.0E-4 g/L) (25 ºC),
- PSA: 67.60000
- LogP: 5.49800
GSK2578215A Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2578215A Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A142087-100mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 100mg |
$216.0 | 2025-02-19 | |
Ambeed | A142087-250mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 250mg |
$351.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0992633-100mg |
2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 95% | 100mg |
$560 | 2024-08-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100mg |
¥ 3649 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-50 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 50mg |
¥2627.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100MG |
¥4147.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20340-50mg |
GSK2578215A |
1285515-21-0 | 98% | 50mg |
¥2011.00 | 2023-09-09 | |
TRC | G797613-5mg |
GSK2578215A |
1285515-21-0 | 5mg |
$ 60.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-10 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 10mg |
¥717.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G883426-10mg |
GSK2578215A |
1285515-21-0 | ≥99% | 10mg |
¥607.50 | 2022-01-13 |
GSK2578215A Letteratura correlata
-
1. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitorsAnmol Gulati,Charles S. Yeung,Blair Lapointe,Solomon D. Kattar,Hakan Gunaydin,Jack D. Scott,Kaleen K. Childers,Joey L. Methot,Vladimir Simov,Ravi Kurukulasuriya,Barbara Pio,Greg J. Morriello,Ping Liu,Haiqun Tang,Santhosh Neelamkavil,Harold B. Wood,Vanessa L. Rada,Michael J. Ardolino,Xin Cindy Yan,Rachel Palte,Karin Otte,Robert Faltus,Janice Woodhouse,Laxminarayan G. Hegde,Paul Ciaccio,Ellen C. Minnihan,Erin F. DiMauro,Matthew J. Fell,Peter H. Fuller,J. Michael Ellis RSC Med. Chem. 2021 12 1164
1285515-21-0 (GSK2578215A) Prodotti correlati
- 1042572-99-5(4-methoxy-2-{(2-methoxyethyl)aminomethyl}phenol)
- 111759-98-9(2-(difluoromethyl)-Piperazine)
- 1057855-79-4(Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-2-Carboxylate(WX141173))
- 1849240-34-1(1-(2,3-Dimethylpyrrolidin-1-yl)ethanone)
- 2097975-93-2(1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride)
- 127378-77-2((5E)-5-(3-Isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)
- 1228553-53-4((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-ethylphenyl)propanoic acid)
- 2307755-20-8(rac-(3R,4S)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans)
- 18600-39-0(Cyclopropanamine Hydrochloride)
- 1249528-80-0(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1285515-21-0)GSK2578215A

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):194.0/316.0/840.0